NDSB-201

Description

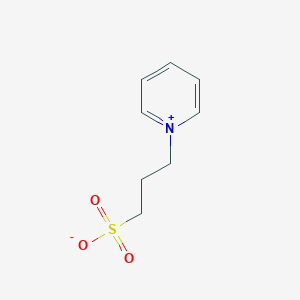

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-1-ium-1-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEBJQTUIJTGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044592 | |

| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3-Sulphonatopropyl)pyridinium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15471-17-7 | |

| Record name | 3-(1-Pyridinio)-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15471-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyridiniumpropane-3-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRIDINIUMPROPANE-3-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4I6AI9EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1-Pyridinio)-1-propanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1-Pyridinio)-1-propanesulfonate, a versatile zwitterionic compound. This document details the experimental protocol for its preparation, along with a summary of its key physical, chemical, and spectroscopic properties. The information presented herein is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in the effective synthesis and application of this compound.

Introduction

3-(1-Pyridinio)-1-propanesulfonate, also known as N-propylsulfonate pyridinium inner salt or PPS, is a zwitterionic organic compound that incorporates both a positively charged pyridinium ring and a negatively charged sulfonate group.[1] This unique structure imparts high polarity and water solubility to the molecule.[1] It is widely utilized as a buffering agent in biochemical and electrochemical applications, a detergent-free solubilizing agent for membrane proteins, and as a phase-transfer catalyst in organic synthesis.[1]

Synthesis of 3-(1-Pyridinio)-1-propanesulfonate

The synthesis of 3-(1-Pyridinio)-1-propanesulfonate is typically achieved through the nucleophilic attack of pyridine on 1,3-propanesultone. This reaction proceeds via the opening of the strained sultone ring, leading to the formation of the desired zwitterionic product.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 3-(1-Pyridinio)-1-propanesulfonate:

Materials:

-

1,3-Propanesultone (0.05 mol, 6.10 g)

-

Pyridine (0.065 mol, 5.14 g)

-

Ethyl acetate (200 mL)

-

Methyl silicone oil

Equipment:

-

Three-necked round-bottom flask equipped with a stirrer, thermometer, calcium chloride drying tube, and a dropping funnel.

-

Oil bath

-

Pressure filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a three-necked flask, add 6.10 g (0.05 mol) of 1,3-propanesultone and 150 mL of ethyl acetate. Stir the mixture until the 1,3-propanesultone is completely dissolved.

-

Heat the flask to 60°C using an oil bath.

-

Slowly add a solution of 5.14 g (0.065 mol) of pyridine in 50 mL of ethyl acetate dropwise to the flask over a period of 30 minutes.

-

After the addition is complete, maintain the reaction mixture at 60°C for 2 hours with continuous stirring.

-

Cool the reaction mixture to room temperature. A white precipitate will form.

-

Collect the solid product by pressure filtration.

-

Wash the residue with ethyl acetate.

-

Dry the product under vacuum to yield 3-(1-Pyridinio)-1-propanesulfonate.

Yield:

The typical yield for this reaction is approximately 8.64 g (86.0%).[1]

Synthesis Workflow

The synthesis of 3-(1-Pyridinio)-1-propanesulfonate can be visualized as a straightforward two-step process: the reaction of the starting materials followed by the isolation and purification of the final product.

Characterization

The synthesized 3-(1-Pyridinio)-1-propanesulfonate can be characterized using various analytical techniques to confirm its identity and purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(1-Pyridinio)-1-propanesulfonate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₃S | [1] |

| Molecular Weight | 201.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 275-277 °C | [1] |

| Solubility | Highly soluble in water and ethanol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.

Mass spectrometry data confirms the molecular weight of 3-(1-Pyridinio)-1-propanesulfonate.

| Ion | m/z |

| [M]⁺ | 201 |

Source: ChemicalBook

The IR spectrum of 3-(1-Pyridinio)-1-propanesulfonate is expected to show characteristic absorption bands for the sulfonate and pyridinium functional groups. A reference spectrum indicates its authenticity.

| Technique | Result |

| IR Spectrum | Authentic |

Source: Thermo Scientific Chemicals

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Pyridinium protons: ~8.0-9.0 ppm (multiplets)

-

Methylene protons adjacent to the pyridinium nitrogen (N-CH₂): ~4.5-5.0 ppm (triplet)

-

Methylene protons adjacent to the sulfonate group (S-CH₂): ~2.8-3.2 ppm (triplet)

-

Central methylene protons (CH₂-CH₂-CH₂): ~2.0-2.5 ppm (multiplet)

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Pyridinium carbons: ~125-150 ppm

-

Methylene carbon adjacent to the pyridinium nitrogen (N-CH₂): ~55-60 ppm

-

Methylene carbon adjacent to the sulfonate group (S-CH₂): ~45-50 ppm

-

Central methylene carbon (CH₂-CH₂-CH₂): ~20-25 ppm

Elemental Analysis

The elemental composition of 3-(1-Pyridinio)-1-propanesulfonate can be calculated from its molecular formula (C₈H₁₁NO₃S).

| Element | Theoretical % |

| Carbon (C) | 47.75 |

| Hydrogen (H) | 5.51 |

| Nitrogen (N) | 6.96 |

| Oxygen (O) | 23.85 |

| Sulfur (S) | 15.93 |

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 3-(1-Pyridinio)-1-propanesulfonate and a comprehensive summary of its key characteristics. The straightforward synthesis and the well-defined properties of this compound make it a valuable tool for a wide range of applications in research and development. The data presented here should serve as a useful resource for scientists and professionals working with this versatile zwitterionic compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(1-Pyridinio)-1-propanesulfonate (CAS: 15471-17-7)

Introduction

3-(1-Pyridinio)-1-propanesulfonate, also known by its CAS number 15471-17-7 and often abbreviated as PPS, is a zwitterionic organic compound.[1][2] It features a positively charged pyridinium head and a negatively charged sulfonate tail, making it a member of the sulfobetaine class of compounds.[3] This unique structure imparts valuable properties, leading to its use in a diverse range of scientific and industrial applications. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 3-(1-Pyridinio)-1-propanesulfonate, with a focus on its utility in research and development.

Physicochemical Properties

3-(1-Pyridinio)-1-propanesulfonate is typically a white to off-white crystalline powder.[2] It is highly soluble in water and slightly soluble in methanol. The compound possesses good thermal and chemical stability.

| Property | Value | Reference(s) |

| CAS Number | 15471-17-7 | |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.24 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 275-277 °C | [2] |

| Solubility | Highly soluble in water, slightly soluble in methanol | |

| Purity | ≥97.0% |

Synthesis and Characterization

The synthesis of 3-(1-Pyridinio)-1-propanesulfonate generally involves the alkylation of pyridine with 1,3-propanesultone.[1][2]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 3-(1-Pyridinio)-1-propanesulfonate is as follows:

-

Reaction Setup : In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 6.10 g (0.05 mol) of 1,3-propanesultone in 150 mL of ethyl acetate.[2]

-

Heating : Heat the flask to 60°C in an oil bath.[2]

-

Addition of Pyridine : Slowly add a solution of 5.14 g (0.065 mol) of pyridine in 50 mL of ethyl acetate dropwise over 30 minutes.[2]

-

Reaction : Maintain the reaction mixture at 60°C for 2 hours with continuous stirring.[2]

-

Isolation : After the reaction is complete, cool the mixture and collect the precipitate by pressure filtration.[2]

-

Purification : Wash the residue with ethyl acetate and dry it under a vacuum to yield the final product.[2] The reported yield for this method is 86.0%.[2]

Characterization Data

Mass Spectrometry

The mass spectrum of 3-(1-Pyridinio)-1-propanesulfonate shows a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Possible Fragment |

| 201 | - | [M]⁺ |

| 79 | 100 | [C₅H₅N]⁺ (Pyridine) |

| 52 | 69.2 | C₄H₄⁺ |

| 28 | 76.2 | C₂H₄⁺ |

Note: The fragmentation pattern suggests the loss of the propanesulfonate group and the stability of the pyridinium cation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show characteristic peaks for the sulfonate group (S=O stretching) and the pyridinium ring (C=C and C=N stretching).

Applications

3-(1-Pyridinio)-1-propanesulfonate has a wide array of applications owing to its zwitterionic and non-detergent properties.

Biochemical and Pharmaceutical Applications

Protein Stabilization and Refolding

As a non-detergent sulfobetaine, it is used to stabilize proteins and facilitate their refolding from a denatured state.[3][5] It helps to prevent protein aggregation, a common issue in protein purification and drug formulation.[3] A notable application is in the refolding of Bone Morphogenetic Proteins (BMPs).[6]

Experimental Protocol: Protein Refolding

A general protocol for protein refolding using 3-(1-Pyridinio)-1-propanesulfonate is as follows:

-

Solubilization : Solubilize the denatured protein (e.g., from inclusion bodies) in a buffer containing a high concentration of a denaturant (e.g., 6M guanidine hydrochloride or 8M urea) and a reducing agent (e.g., DTT) to break incorrect disulfide bonds.[5]

-

Refolding Buffer Preparation : Prepare a refolding buffer containing 3-(1-Pyridinio)-1-propanesulfonate at a concentration typically ranging from 0.5 M to 1.0 M.[6][7] The buffer should also contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to promote correct disulfide bond formation.[8]

-

Dilution : Rapidly dilute the solubilized protein solution into the refolding buffer. The final protein concentration should be low to minimize aggregation.[9]

-

Incubation : Allow the protein to refold by incubating the solution at a controlled temperature (often 4-25°C) for a period ranging from hours to days.[7][8]

-

Purification : Purify the refolded protein using standard chromatography techniques to remove the refolding agent and any remaining misfolded or aggregated protein.[5]

Catalysis

This compound can act as a Brønsted acid ionic liquid catalyst in various organic reactions. It has been used in the dehydration of glycerol to acrolein and in the synthesis of isoamyl isovalerate.

Electroplating

In the electroplating industry, 3-(1-Pyridinio)-1-propanesulfonate is used as a brightener and leveling agent in nickel plating baths.[10] It helps to produce bright, ductile, and smooth nickel deposits.[3] It is often used in combination with other additives like saccharin.[3]

Experimental Protocol: Nickel Electroplating Bath

A typical Watts-type nickel electroplating bath containing 3-(1-Pyridinio)-1-propanesulfonate would have the following composition:

-

Nickel Sulfate (NiSO₄·6H₂O) : 240-300 g/L[11]

-

Nickel Chloride (NiCl₂·6H₂O) : 45-60 g/L[11]

-

Boric Acid (H₃BO₃) : 30-45 g/L[11]

-

3-(1-Pyridinio)-1-propanesulfonate (PPS) : 50-500 mg/L[12]

-

Saccharin : As required[3]

-

Wetting agent : As required[3]

-

pH : 4.0-4.5

-

Temperature : 50-60 °C[13]

Visualizations

Synthesis Workflow

Applications Overview

Logical Relationship in Protein Refolding

Safety and Handling

3-(1-Pyridinio)-1-propanesulfonate should be handled with standard laboratory safety precautions. It is advisable to wear protective gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

3-(1-Pyridinio)-1-propanesulfonate is a versatile zwitterionic compound with significant utility in various scientific and industrial fields. Its role as a non-detergent buffer makes it particularly valuable in biochemical and pharmaceutical research, especially for protein stabilization and refolding. Furthermore, its applications in catalysis and electroplating highlight its broader industrial relevance. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in related fields.

References

- 1. Page loading... [guidechem.com]

- 2. 3-(1-Pyridinio)-1-propanesulfonate | 15471-17-7 [chemicalbook.com]

- 3. What is 3-(1-Pyridinio)-1-propanesulfonate?_Chemicalbook [chemicalbook.com]

- 4. 3-(1-Pyridinio)-1-propanesulfonate(15471-17-7) MS [m.chemicalbook.com]

- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6596511B1 - Methods of refolding proteins - Google Patents [patents.google.com]

- 7. MXPA00003436A - Methods of refolding proteins by use of zwitterionic low molecular weight agents - Google Patents [patents.google.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. 3-(1-Pyridinio)-1-propanesulfonate CAS No.:15471-17-7 Factory China [qinmuchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. US9790607B1 - 3-(carbamoyl) pyridinium-1-YL-propane-1-sulfonates useful in electroplating baths - Google Patents [patents.google.com]

physical and chemical properties of pyridinium propanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of pyridinium propanesulfonate, also known as 3-(1-Pyridinio)-1-propanesulfonate. It is a zwitterionic compound widely utilized in biochemical, industrial, and pharmaceutical research. This document details its properties, experimental protocols for its synthesis, and its various applications, with a focus on its utility in protein chemistry and as a catalyst. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Pyridinium propanesulfonate (PPS) is a zwitterionic sulfobetaine that is non-detergent in nature.[1] Its structure consists of a positively charged pyridinium ring linked to a negatively charged sulfonate group via a propane spacer. This unique structure imparts its useful properties, such as high water solubility and the ability to stabilize proteins without denaturation.[1][2]

| Identifier | Value |

| IUPAC Name | 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate |

| CAS Number | 15471-17-7[3][4] |

| Molecular Formula | C₈H₁₁NO₃S[3][4] |

| Molecular Weight | 201.24 g/mol [3][4] |

| Canonical SMILES | C1=CC=--INVALID-LINK--CCCS(=O)(=O)[O-][3][5] |

| InChI Key | REEBJQTUIJTGAL-UHFFFAOYSA-N[3][4] |

| Synonyms | NDSB-201, PPS, 1-(3-Sulfopropyl)pyridinium betaine[4][6][7] |

Physical Properties

Pyridinium propanesulfonate is a white crystalline solid at room temperature.[3][8] It exhibits good thermal and chemical stability.[7][9]

| Property | Value |

| Appearance | White to off-white crystalline powder/solid[3][4][10] |

| Melting Point | 275-277 °C[3][7][8] |

| Boiling Point | Decomposes before boiling[10] |

| Density | 1.53 g/cm³ at 20°C[3][5][7] |

| Solubility | Water: 240.5 g/L at 25°C[3][7][8]. Methanol: Slightly soluble[3][7][8]. |

| Vapor Pressure | 0 Pa at 25°C[3][7] |

| Flash Point | 160 °C[3][4][11] |

| LogP | < -2.78 at 21.5°C[3][10] |

Chemical Properties and Reactivity

Pyridinium propanesulfonate is stable under standard conditions and is zwitterionic over a wide pH range.[1][3] It does not absorb significantly in the near-UV range of the electromagnetic spectrum.[1]

| Property | Data |

| Chemical Stability | Stable under recommended storage conditions.[12] |

| Reactivity | Avoid contact with strong oxidizing agents.[12] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[12] |

| Spectral Data | Mass spectrometry data is available, with a molecular ion peak at m/z 201.[13] Infrared and ¹H NMR spectra have also been documented.[13] |

Experimental Protocols

Synthesis of Pyridinium Propanesulfonate

A common and straightforward method for the synthesis of pyridinium propanesulfonate involves the reaction of pyridine with 1,3-propanesultone.[2][3][4]

Materials:

-

Pyridine

-

1,3-propanesultone

-

Ethyl acetate

Procedure:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,3-propanesultone (0.05 mol) in 150 mL of ethyl acetate.[3][4]

-

Slowly add a solution of pyridine (0.065 mol) in 50 mL of ethyl acetate dropwise over 30 minutes.[3][4]

-

After the addition is complete, maintain the reaction mixture at 60°C for an additional 2 hours.[3][4]

-

A white precipitate will form. Collect the solid product by pressure filtration.[3][4]

-

Wash the collected residue with ethyl acetate to remove any unreacted starting materials.[3][4]

-

Dry the final product under vacuum to yield N-(3-sulfonic acid) propylpyridine as an internal salt (pyridinium propanesulfonate).[3][4] The yield is typically around 86%.[4]

Caption: Synthesis workflow for pyridinium propanesulfonate.

Applications in Research and Drug Development

Pyridinium propanesulfonate is a versatile compound with numerous applications, particularly in the life sciences and chemical industries.

Protein Solubilization and Stabilization

It is widely used as a non-detergent sulfobetaine for the solubilization and stabilization of proteins, including membrane proteins and enzymes.[1] Unlike many detergents, it is non-denaturing and can help prevent protein aggregation, which is critical in drug development for maintaining the native conformation and activity of protein-based therapeutics.[1] It has been shown to improve protein renaturation and preserve the antigenic conformation of certain proteases.[1][4]

Caption: Role of pyridinium propanesulfonate in protein handling.

Catalysis

Pyridinium propanesulfonate can be used as a Brønsted acid ionic liquid catalyst in various organic reactions.[3][5] It has been employed in the dehydration of glycerol to acrolein and in the synthesis of isoamyl isovalerate.[3][5][14] Its catalytic properties make it a subject of interest for developing greener and more efficient chemical processes.[15]

Electroplating

In the electroplating industry, pyridinium propanesulfonate is used as a high-efficiency brightener and leveling agent in nickel plating baths.[3][4][9] Its high purity ensures that no harmful impurities are introduced into the plating process, resulting in bright and ductile deposits.[1][5]

Other Applications

-

Drug Development: Its ability to stabilize proteins and its low toxicity profile make it a candidate for use in pharmaceutical formulations.[2][8]

-

Analytical Chemistry: Due to its unique structure, it may be used in certain analytical techniques for the separation and characterization of compounds.[8]

-

Biochemical Assays: It does not interfere with common colorimetric assays, making it a compatible component in various biochemical experiments.[1][4]

Safety and Handling

Pyridinium propanesulfonate is considered irritating to the eyes, respiratory system, and skin.[3][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a dust mask, should be worn when handling the solid compound.[6][12] It should be stored in a dry, well-ventilated place.[3]

Conclusion

Pyridinium propanesulfonate is a valuable zwitterionic compound with a unique combination of physical and chemical properties. Its high solubility, stability, and non-denaturing character make it an indispensable tool in protein chemistry and drug development. Furthermore, its applications as a catalyst and in industrial processes like electroplating highlight its versatility. The straightforward synthesis and favorable safety profile, when handled correctly, ensure its continued importance in both academic research and industrial applications.

References

- 1. What is 3-(1-Pyridinio)-1-propanesulfonate?_Chemicalbook [chemicalbook.com]

- 2. 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate | 15471-17-7 | Benchchem [benchchem.com]

- 3. 3-(1-Pyridinio)-1-propanesulfonate CAS#: 15471-17-7 [m.chemicalbook.com]

- 4. 3-(1-Pyridinio)-1-propanesulfonate | 15471-17-7 [chemicalbook.com]

- 5. 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate|lookchem [lookchem.com]

- 6. 3-(1-ピリジニオ)-1-プロパンスルホナート ≥97.0% (N) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 15471-17-7,3-(1-Pyridinio)-1-propanesulfonate | lookchem [lookchem.com]

- 8. China 3-(1-Pyridinio)-1-propanesulfonate Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. Pharmaceutical and chemical intermediates,CAS#:15471-17-7,PPS(吡啶丙烷磺酸内盐),3-(1-Pyridinio)-1-propanesulfonate [en.chemfish.com]

- 12. 3-(1-Pyridinio)-1-propanesulfonate - Safety Data Sheet [chemicalbook.com]

- 13. 3-(1-Pyridinio)-1-propanesulfonate(15471-17-7) MS spectrum [chemicalbook.com]

- 14. 3-(1-Pyridinio)-1-propanesulfonate = 97.0 N 15471-17-7 [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

3-(1-Pyridinio)-1-propanesulfonate molecular structure and weight

An In-depth Technical Guide to 3-(1-Pyridinio)-1-propanesulfonate

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of 3-(1-Pyridinio)-1-propanesulfonate, covering its molecular structure, weight, and other key physicochemical properties.

Molecular Structure and Properties

3-(1-Pyridinio)-1-propanesulfonate, also known by synonyms such as 1-(3-Sulfopropyl)pyridinium betaine and PPS, is a zwitterionic organic compound. Its structure features a pyridinium cation linked to a propanesulfonate anion. This unique structure imparts high polarity and solubility in water.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-(1-Pyridinio)-1-propanesulfonate:

| Property | Value | Source(s) |

| Molecular Formula | C8H11NO3S | [1][2][3][4] |

| Molecular Weight | 201.24 g/mol | [1][3][4] |

| CAS Number | 15471-17-7 | [1][2][3] |

| EC Number | 239-491-3 | [2] |

| Melting Point | 275-277 °C | [2][4] |

| Water Solubility | 240.5 g/L at 25°C | [2][4] |

| Canonical SMILES | C1=CC=--INVALID-LINK--CCCS(=O)(=O)[O-] | [1][2] |

| InChI Key | REEBJQTUIJTGAL-UHFFFAOYSA-N | [1][4] |

Visualization of the Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of 3-(1-Pyridinio)-1-propanesulfonate.

Experimental Protocols: Synthesis

A common method for the synthesis of 3-(1-Pyridinio)-1-propanesulfonate involves the reaction of 1,3-propanesultone with pyridine.[3][4]

Detailed Methodology:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, calcium chloride drying tube, and a dropping funnel, dissolve 6.10 g (0.05 mol) of 1,3-propanesultone in 150 mL of ethyl acetate.[3][4]

-

Heating: Stir the mixture until the 1,3-propanesultone is fully dissolved. Heat the flask to 60°C in an oil bath.[3][4]

-

Addition of Pyridine: Slowly add a solution of 5.14 g (0.065 mol) of pyridine in 50 mL of ethyl acetate dropwise over a period of 30 minutes.[3][4]

-

Reaction: After the addition is complete, maintain the reaction mixture at 60°C for 2 hours with continuous stirring.[3][4]

-

Isolation and Purification: After the reaction period, filter the mixture under pressure. Wash the resulting solid residue with ethyl acetate and then dry it under a vacuum to yield N-(3-sulfonic acid) propylpyridine as an internal salt.[3][4] This process typically results in a high yield of the final product.[3][4]

Applications in Research and Development

3-(1-Pyridinio)-1-propanesulfonate is a non-detergent sulfobetaine that has found various applications in scientific research.[5] It is particularly useful for:

-

Protein Solubilization and Stabilization: It can enhance the solubilization of membrane proteins and prevent protein aggregation.[5]

-

Protein Renaturation: It has been reported to facilitate the renaturation of chemically and thermally denatured proteins.[5]

-

Catalysis: This compound can act as a Brønsted acid ionic liquid catalyst in various chemical reactions.[5]

-

Electroplating: It is used as a brightening and leveling agent in nickel electroplating baths.[1][4]

References

- 1. Page loading... [guidechem.com]

- 2. China 3-(1-Pyridinio)-1-propanesulfonate Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 3. 3-(1-Pyridinio)-1-propanesulfonate | 15471-17-7 [chemicalbook.com]

- 4. 3-(1-Pyridinio)-1-propanesulfonate CAS#: 15471-17-7 [m.chemicalbook.com]

- 5. What is 3-(1-Pyridinio)-1-propanesulfonate?_Chemicalbook [chemicalbook.com]

The Advent of Nondetergent Sulfobetaines: A Technical Guide to Their Discovery, History, and Application in Protein Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein science, maintaining the native conformation and solubility of proteins is paramount. The tendency of proteins, particularly when expressed recombinantly at high concentrations, to aggregate into non-functional inclusion bodies has long been a significant bottleneck in research and biopharmaceutical development. The discovery and application of nondetergent sulfobetaines (NDSBs) represent a significant advancement in overcoming these challenges. These small, zwitterionic compounds have proven to be invaluable tools for enhancing protein folding, increasing the yield of soluble proteins, and facilitating protein crystallization. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key experimental protocols related to NDSBs, offering a comprehensive resource for professionals in the field.

Discovery and Historical Context

The foundational work on the application of nondetergent sulfobetaines in protein biochemistry emerged in the mid-1990s. While sulfobetaines as a class of compounds were known earlier, their specific utility as "nondetergent" agents for protein folding was pioneered by a group of researchers including Michel Goldberg, Laurent Vuillard, and Thierry Rabilloud. Their seminal publications laid the groundwork for understanding how these molecules could mitigate protein aggregation without the denaturing effects of traditional detergents.

A key publication in 1995 by Vuillard et al. described NDSBs as a "new class of mild solubilization agents for protein purification"[1]. This was followed by a 1996 study by Goldberg et al. that demonstrated the ability of NDSBs to facilitate the in vitro renaturation of proteins, showing a significant increase in the yield of active enzymes like lysozyme and β-D-galactosidase[2][3]. These studies established NDSBs as a distinct class of chemical chaperones. Further research delved into the mechanism of action, revealing that NDSBs interact with early folding intermediates, preventing the off-pathway aggregation that leads to insoluble precipitates[2].

Physicochemical Properties of Nondetergent Sulfobetaines

The unique properties of NDSBs stem from their molecular structure: a hydrophilic sulfobetaine head group and a short hydrophobic tail. This structure confers several advantageous characteristics for biochemical applications[4]:

-

Zwitterionic Nature: NDSBs are zwitterionic over a wide pH range, which minimizes their interference with protein isoelectric points and buffer pH.

-

High Solubility: They are highly soluble in aqueous solutions.

-

No Micelle Formation: Unlike traditional detergents, the short hydrophobic tail of NDSBs prevents the formation of micelles, even at high concentrations. This property is crucial for their "nondetergent" and non-denaturing character.

-

Low UV Absorbance: NDSBs exhibit minimal absorbance in the near-UV range, preventing interference with common protein quantification methods.

-

Easy Removal: Due to their small size and lack of micelle formation, they can be easily removed from protein solutions by dialysis.

A selection of commonly used NDSBs and their key physicochemical properties are summarized in the table below.

| NDSB Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Working Concentration | Key Features |

| NDSB-195 | C₇H₁₇NO₃S | 195.28 | 0.5 - 1.0 M | Enhances the stability and dynamics of proteins like ubiquitin[5]. |

| NDSB-201 | C₈H₁₁NO₃S | 201.24 | 0.5 - 1.0 M | Effective in protein refolding and crystallization; known to interact with aromatic residues on proteins[6][7][8]. |

| NDSB-211 | C₇H₁₇NO₄S | 211.28 | 0.5 - 1.0 M | A hydroxylated derivative, offering different solubility and interaction properties. |

| NDSB-221 | C₉H₂₁NO₃S | 221.33 | 0.5 - 1.0 M | Another alkyl derivative with varying efficacy depending on the target protein. |

| NDSB-256 | C₁₂H₁₉NO₃S | 257.35 | 0.5 - 1.0 M | Contains a benzyl group, which can participate in aromatic stacking interactions and is effective for various proteins[2][3]. |

Experimental Protocols

General Synthesis of Nondetergent Sulfobetaines

The synthesis of NDSBs is typically achieved through the quaternization of a tertiary amine with a sulfopropylating agent, most commonly 1,3-propanesultone. The general reaction scheme is straightforward, making NDSBs accessible for laboratory synthesis.

Example Synthesis of 3-(1-Pyridinio)-1-propanesulfonate (this compound):

A detailed protocol for the synthesis of this compound involves the reaction of pyridine with 1,3-propanesultone[7][9].

Materials:

-

Pyridine

-

1,3-Propanesultone

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-propanesultone in ethyl acetate.

-

Slowly add an equimolar amount of pyridine to the solution.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

Allow the reaction to cool to room temperature, during which a white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with ethyl acetate to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

The purity of the synthesized NDSB can be verified by techniques such as NMR spectroscopy and elemental analysis.

Protein Refolding from Inclusion Bodies using NDSBs

This protocol provides a general workflow for the refolding of recombinant proteins from E. coli inclusion bodies, a common application for NDSBs[10][11][12].

Materials:

-

Cell paste containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

-

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine HCl in 50 mM Tris-HCl pH 8.0, with 10 mM DTT)

-

Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M NDSB, 1 mM GSH, 0.1 mM GSSG)

Procedure:

-

Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.

-

Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies.

-

Washing: Wash the inclusion bodies with Wash Buffer to remove contaminating proteins and lipids. Repeat this step several times.

-

Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and incubate with gentle agitation until the pellet is completely dissolved.

-

Refolding: Rapidly dilute the solubilized protein into the cold Refolding Buffer (typically a 1:10 to 1:100 dilution). The optimal concentration of NDSB and the specific type should be determined empirically for each protein.

-

Incubation: Allow the protein to refold at 4°C for a period ranging from a few hours to overnight.

-

Purification: Remove the NDSB and any remaining denaturant by dialysis or diafiltration against a suitable buffer for downstream applications.

-

Analysis: Assess the success of refolding by measuring the biological activity of the protein and analyzing its structural integrity using techniques like circular dichroism or size-exclusion chromatography.

Mechanism of Action and Signaling Pathways

Nondetergent sulfobetaines are not known to be directly involved in cellular signaling pathways. Their primary role is as chemical chaperones that facilitate the correct folding of proteins in vitro. The mechanism by which they achieve this is by preventing the aggregation of folding intermediates.

The diagram above illustrates the critical intervention point of NDSBs in the protein folding process. As a protein folds, it passes through one or more intermediate states where hydrophobic regions may be transiently exposed. These exposed patches are prone to intermolecular interactions, leading to aggregation. NDSBs are thought to interact with these folding intermediates, shielding the hydrophobic surfaces and thereby preventing the aggregation pathway. This stabilization of the intermediate allows more time for the protein to explore its conformational space and achieve its native, active structure.

The following diagram illustrates a typical experimental workflow for screening the effectiveness of different NDSBs in protein refolding.

Applications in Drug Development

The ability of NDSBs to facilitate the production of correctly folded, active proteins has significant implications for drug development.

-

Therapeutic Protein Production: Many therapeutic proteins, such as monoclonal antibodies and growth factors, are produced as recombinant proteins. NDSBs can be employed to increase the yield of the active form of these drugs, potentially lowering production costs and improving manufacturing efficiency.

-

Structural Biology and Drug Design: The determination of a protein's three-dimensional structure is often a prerequisite for structure-based drug design. NDSBs can aid in the production of soluble, stable protein samples suitable for crystallization and subsequent X-ray diffraction analysis or for analysis by NMR spectroscopy. In some cases, NDSBs themselves can act as crystallization aids[6].

-

High-Throughput Screening: In the context of drug discovery, NDSBs can be used in high-throughput screening assays to maintain the stability and activity of target proteins, ensuring the reliability of screening results.

Conclusion

Nondetergent sulfobetaines have carved out a crucial niche in the protein scientist's toolkit. Their discovery and development have provided a powerful and versatile method for combating protein aggregation and improving the yields of functional proteins. The unique physicochemical properties of NDSBs, particularly their zwitterionic nature and inability to form micelles, distinguish them from traditional detergents and denaturants. As the demand for recombinant proteins in research, medicine, and industry continues to grow, the applications of nondetergent sulfobetaines are likely to expand, further solidifying their importance in the field of protein science and drug development.

References

- 1. [PDF] Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification. | Semantic Scholar [semanticscholar.org]

- 2. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Protein stabilizer, NDSB-195, enhances the dynamics of the β4 -α2 loop of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(1-Pyridinio)-1-propanesulfonate | 15471-17-7 [chemicalbook.com]

- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biotechrep.ir [biotechrep.ir]

- 11. researchgate.net [researchgate.net]

- 12. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solubility of 3-(1-Pyridinio)-1-propanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(1-Pyridinio)-1-propanesulfonate (PPS), a zwitterionic compound with a variety of applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound for its effective use in various experimental and formulation contexts.

Introduction to 3-(1-Pyridinio)-1-propanesulfonate (PPS)

3-(1-Pyridinio)-1-propanesulfonate, also known as NDSB-201, is a non-detergent sulfobetaine. Its zwitterionic nature, possessing both a positively charged pyridinium ring and a negatively charged sulfonate group, imparts unique properties to the molecule. This structure contributes to its utility in various biochemical applications, including the solubilization and stabilization of proteins, prevention of protein aggregation, and as a component in electroplating solutions. A clear understanding of its solubility in different solvents is paramount for optimizing its function in these diverse applications.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |

| Water | H₂O | 25 | 240.5 g/L | Quantitative |

| Methanol | CH₃OH | Not Specified | Slightly Soluble | Qualitative |

| Ethanol | C₂H₅OH | Not Specified | Data not available (Expected to be soluble) | - |

| Acetone | C₃H₆O | Not Specified | Data not available (Expected to be poorly soluble) | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | Data not available (Expected to be soluble) | - |

| Dimethylformamide (DMF) | C₃H₇NO | Not Specified | Data not available (Expected to be soluble) | - |

| Acetonitrile | C₂H₃N | Not Specified | Data not available (Expected to be poorly soluble) | - |

Note: The expectations for solubility are based on the general behavior of similar sulfobetaine compounds and the polar nature of the solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following is a detailed methodology for the experimental determination of the solubility of 3-(1-Pyridinio)-1-propanesulfonate. This protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the saturation solubility of 3-(1-Pyridinio)-1-propanesulfonate in a given solvent at a specific temperature.

Materials:

-

3-(1-Pyridinio)-1-propanesulfonate (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 3-(1-Pyridinio)-1-propanesulfonate to a series of vials containing a known volume of the solvent of interest. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Record the weight of the filtered solution.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of 3-(1-Pyridinio)-1-propanesulfonate.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-(1-Pyridinio)-1-propanesulfonate.

-

-

Data Analysis:

-

Calculate the solubility of 3-(1-Pyridinio)-1-propanesulfonate in the chosen solvent using the determined concentration and the dilution factor. The solubility is typically expressed in g/L or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of 3-(1-Pyridinio)-1-propanesulfonate.

Caption: Experimental workflow for determining the solubility of 3-(1-Pyridinio)-1-propanesulfonate.

This in-depth guide provides the currently available information on the solubility of 3-(1-Pyridinio)-1-propanesulfonate and a robust methodology for its experimental determination. For researchers and professionals in drug development, understanding and, where necessary, experimentally determining the precise solubility of this versatile compound is a critical step in its successful application.

3-(1-Pyridinio)-1-propanesulfonate safety and handling

An In-depth Technical Guide to the Safety and Handling of 3-(1-Pyridinio)-1-propanesulfonate

Introduction

3-(1-Pyridinio)-1-propanesulfonate, also known by synonyms such as PPS and NDSB 201, is a zwitterionic organic compound widely utilized in biochemical research and industrial applications.[1][2][3] Its applications include use as a non-detergent sulfobetaine for solubilizing and stabilizing proteins, a component in electrophoresis buffers, and as a catalyst or additive in electroplating and chemical synthesis.[3][4][5][6] This guide provides a comprehensive overview of the safety and handling protocols for 3-(1-Pyridinio)-1-propanesulfonate, intended for researchers, scientists, and professionals in drug development and other technical fields.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. 3-(1-Pyridinio)-1-propanesulfonate is a white to off-white crystalline solid.[1][3][4][7] It is generally stable under recommended storage conditions.[8]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO₃S | [1][2][4] |

| Molecular Weight | 201.24 g/mol | [1][2][4] |

| CAS Number | 15471-17-7 | [1][2][8][9] |

| EC Number | 239-491-3 | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [1][3][4][7][9] |

| Melting Point | 275 - 277 °C (decomposes >280 °C) | [1][4][7][9] |

| pH | 3.0 - 6.0 (at 111 g/L, 20 °C) | [1] |

| Solubility | Water: 240,500 mg/L at 25 °C; Soluble in water, slightly soluble in methanol. | [1][3][7][9] |

| Density | 1.53 - 1.543 g/cm³ at 20 °C | [4][9] |

| Flash Point | 160 °C (closed cup) | [1][4] |

| Vapor Pressure | ~0 Pa at 25 °C | [4][5][9] |

| log Pow | < -2.78 at 21.5 °C | [1][9] |

Hazard Identification and Toxicology

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), 3-(1-Pyridinio)-1-propanesulfonate is generally not considered hazardous.[8] However, some data suggests it may cause irritation to the eyes, skin, and respiratory tract upon exposure.[3][4][5]

| Hazard Classification | Finding | Source(s) |

| GHS Classification | Not classified; No signal word required. | [1][8][9] |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. | [3][4][5] |

| NFPA 704 Rating | Health: 0, Flammability: 1, Reactivity: 0 | [1] |

Toxicological Data

Limited acute toxicity data is available. The primary concern is irritation upon direct contact.

| Test | Result | Species | Source(s) |

| LD50 Dermal | > 2000 mg/kg | Rat | [8] |

Safety and Handling Protocols

Adherence to proper laboratory procedures is crucial to minimize risk. This includes correct handling, storage, and the use of appropriate personal protective equipment (PPE).

Experimental Protocol: Standard Safe Handling

-

Engineering Controls : Work in a well-ventilated area.[9] For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[1][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 5.0.

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols.[8][9]

-

Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9]

-

Storage : Store in a tightly closed container in a dry and well-ventilated place.[9] It is classified as a combustible solid and should be stored accordingly.[2] Recommended storage is at room temperature.[4][5]

Exposure Controls and Personal Protective Equipment (PPE)

The selection of PPE is dependent on the specific work conditions, including the quantity of material being handled and the potential for exposure.

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH-approved safety glasses with side-shields.[8][9]

-

Skin Protection : Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[8][9]

-

Respiratory Protection : Respiratory protection is generally not required for handling small quantities in a well-ventilated area.[1] If dust is generated and nuisance levels are a concern, use a NIOSH-approved N95 or an EN 143 P1 dust mask.[1][2] For higher potential exposures, a full-face respirator may be necessary.[9]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an accidental exposure.

-

Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][9]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][9] Seek medical attention if irritation or other symptoms develop.[8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][9] Seek medical attention.[8]

-

Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][9] Seek medical attention if symptoms occur.[8]

Accidental Release and Disposal

Experimental Protocol: Spill Cleanup

-

Evacuate : Keep unnecessary personnel away from the spill area.

-

Ventilate : Ensure the area is well-ventilated.

-

Personal Protection : Wear appropriate PPE, including respiratory protection if dust is present, gloves, and eye protection.[9]

-

Containment : Prevent further spillage if it is safe to do so.[9] Avoid allowing the chemical to enter drains.[9]

-

Cleanup : Carefully sweep or shovel the spilled solid material into a suitable, closed, and labeled container for disposal.[1][8] Avoid actions that generate dust.[1][8]

-

Decontamination : Clean the spill area thoroughly with a suitable solvent or detergent and water.

Disposal Protocol

Dispose of unused product and waste materials in accordance with all applicable federal, state, and local environmental regulations.[1] The material should be disposed of as an unused product in its original container or a suitable alternative.[1] Do not dispose of it via household waste or sewer systems.

Fire-Fighting Measures

While the substance has a low flammability rating, proper procedures must be followed in the event of a fire.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8][9]

-

Specific Hazards : The material is combustible.[1] Thermal decomposition can produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[1][8]

-

Protective Actions : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][8][9]

Stability and Reactivity

-

Chemical Stability : The product is stable under recommended storage conditions.[8]

-

Conditions to Avoid : Avoid dust formation, heat, and sources of ignition.[8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[8]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1][8]

-

Hazardous Polymerization : Hazardous polymerization will not occur.[8]

References

- 1. 3-(1-Pyridinio)-1-propanesulfonate - Safety Data Sheet [chemicalbook.com]

- 2. 丙烷磺酸吡啶盐 ≥97.0% (N) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-(1-Pyridinio)-1-propanesulfonate | 15471-17-7 [chemicalbook.com]

- 5. 3-(1-Pyridinio)-1-propanesulfonate CAS#: 15471-17-7 [m.chemicalbook.com]

- 6. What is 3-(1-Pyridinio)-1-propanesulfonate?_Chemicalbook [chemicalbook.com]

- 7. China 3-(1-Pyridinio)-1-propanesulfonate Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Protein Solubilization Using 3-(1-Pyridinio)-1-propanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Pyridinio)-1-propanesulfonate, also known as NDSB-201 or PPS, is a zwitterionic, non-detergent sulfobetaine that has emerged as a valuable tool in protein biochemistry.[1] Its unique properties make it particularly effective for enhancing the solubilization and renaturation of a wide range of proteins, including membrane proteins and those expressed as inclusion bodies.[2][3] Unlike traditional detergents, 3-(1-Pyridinio)-1-propanesulfonate is non-denaturing, even at high concentrations, preserving the native structure and function of proteins.[1][2] This characteristic is crucial for downstream applications such as structural studies, enzyme assays, and the development of therapeutic proteins.

These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for utilizing 3-(1-Pyridinio)-1-propanesulfonate in protein solubilization and refolding.

Physicochemical Properties

3-(1-Pyridinio)-1-propanesulfonate is a white crystalline powder with high solubility in aqueous solutions.[4][5] Its zwitterionic nature over a broad pH range and the inability to form micelles distinguish it from conventional detergents.[6]

| Property | Value | Reference |

| Synonyms | This compound, PPS, 1-(3-Sulfopropyl)pyridinium betaine | |

| Molecular Formula | C₈H₁₁NO₃S | [4] |

| Molecular Weight | 201.24 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | > 2.0 M | [1][7] |

| Zwitterionic Range | Wide pH range | [2] |

| Micelle Formation | Does not form micelles | [1][6] |

| UV Absorbance (280 nm) | Does not absorb significantly | [2] |

Mechanism of Action

The primary mechanism by which 3-(1-Pyridinio)-1-propanesulfonate facilitates protein solubilization and refolding is by preventing protein aggregation.[2][7] The molecule possesses a short hydrophobic pyridinium group and a hydrophilic sulfonate group. It is thought that the hydrophobic moiety interacts with exposed hydrophobic patches on unfolded or partially folded proteins, thereby preventing the protein-protein interactions that lead to aggregation.[1][7] This allows the protein molecules to remain in solution and provides an environment conducive to proper folding into their native conformation.

Caption: Mechanism of Protein Solubilization.

Applications

The unique properties of 3-(1-Pyridinio)-1-propanesulfonate make it a versatile tool for various applications in protein research and drug development:

-

Solubilization of Membrane Proteins: It has been shown to significantly improve the extraction efficiency of membrane proteins.[2][8]

-

Refolding of Recombinant Proteins: It is widely used to facilitate the refolding of proteins expressed in inclusion bodies, often leading to higher yields of active protein.[9][10]

-

Prevention of Protein Aggregation: It can be added to protein solutions to prevent aggregation during purification, storage, and analysis.[2][7]

-

Protein Crystallization: Its ability to increase protein solubility and stability can be beneficial for obtaining high-quality protein crystals.[1]

Quantitative Data on Solubilization and Refolding

The effectiveness of 3-(1-Pyridinio)-1-propanesulfonate in enhancing protein solubility and refolding yields has been demonstrated for various proteins.

| Protein | Application | Concentration of 3-(1-Pyridinio)-1-propanesulfonate | Observed Effect | Reference |

| Microsomal membrane proteins | Solubilization | Not specified | Up to 100% increase in extraction yield | [8] |

| Proteins from lyophilized platelets | Solubilization | Not specified | Up to 100% increase in extraction yield | [8] |

| Lysozyme | Solubilization | 0.75 M (NDSB-195) | Nearly tripled solubility | [1] |

| Bone Morphogenetic Protein 2 (BMP-2) | Refolding | 1.0 - 1.7 M | Optimal dimer formation | [11] |

| Bone Morphogenetic Protein 13 (BMP-13) | Refolding | 1.0 M | Successful refolding | [11] |

| Type II TGF-β receptor extracellular domain (TBRII-ECD-PR) | Refolding | 1 M | 8–13 mg of purified protein from 50 mg of urea-solubilized protein | [9] |

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins

This protocol provides a general guideline for the solubilization of membrane proteins using 3-(1-Pyridinio)-1-propanesulfonate. Optimization may be required for specific proteins.

Materials:

-

Cell paste or membrane fraction containing the target protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

3-(1-Pyridinio)-1-propanesulfonate

-

Microcentrifuge

-

Sonicator or other cell disruption equipment

Procedure:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Disrupt the cells using sonication or another appropriate method on ice.

-

Addition of Solubilizing Agent: Add 3-(1-Pyridinio)-1-propanesulfonate to the cell lysate to a final concentration of 0.5 M to 1.0 M. The optimal concentration should be determined empirically.

-

Incubation: Incubate the mixture on ice or at 4°C for 30-60 minutes with gentle agitation to allow for solubilization of the membrane proteins.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to pellet insoluble cellular debris.

-

Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Downstream Processing: The solubilized proteins can now be used for downstream applications such as purification or analysis. 3-(1-Pyridinio)-1-propanesulfonate can be easily removed by dialysis if required.[2]

Caption: Membrane Protein Solubilization Workflow.

Protocol 2: Refolding of Proteins from Inclusion Bodies

This protocol outlines a general procedure for refolding proteins from inclusion bodies using 3-(1-Pyridinio)-1-propanesulfonate. The specific conditions, including buffer composition and refolding time, should be optimized for each target protein.

Materials:

-

Inclusion body pellet

-

Denaturation Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0, with a reducing agent like 10 mM DTT)

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

-

3-(1-Pyridinio)-1-propanesulfonate

-

Dialysis tubing or other buffer exchange system

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer. Incubate at room temperature with gentle agitation until the pellet is fully dissolved.

-

Clarification: Centrifuge the solution at high speed to remove any remaining insoluble material.

-

Preparation of Refolding Buffer: Prepare the Refolding Buffer containing 0.5 M to 1.7 M 3-(1-Pyridinio)-1-propanesulfonate. The optimal concentration needs to be determined for each protein. For proteins with disulfide bonds, a redox system (e.g., reduced and oxidized glutathione) can be added to the refolding buffer.

-

Initiation of Refolding: Slowly add the denatured protein solution to the Refolding Buffer with gentle stirring. A rapid dilution method is commonly used. The final protein concentration should be kept low (typically < 0.1 mg/mL) to minimize aggregation.

-

Incubation: Incubate the refolding mixture at 4°C for 24-48 hours with gentle agitation.

-

Purification of Refolded Protein: After incubation, the refolded protein can be purified using standard chromatography techniques. The 3-(1-Pyridinio)-1-propanesulfonate can be removed during the purification process or by dialysis.

Caption: Protein Refolding Workflow.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low solubilization efficiency | Insufficient concentration of 3-(1-Pyridinio)-1-propanesulfonate | Increase the concentration of 3-(1-Pyridinio)-1-propanesulfonate in increments (e.g., up to 2 M). |

| Inappropriate buffer conditions | Optimize pH and ionic strength of the lysis buffer. | |

| Protein precipitation during refolding | Protein concentration is too high | Decrease the final protein concentration during refolding. |

| Refolding conditions are not optimal | Screen different concentrations of 3-(1-Pyridinio)-1-propanesulfonate, temperature, and refolding buffer components. | |

| Low yield of active protein | Incorrect disulfide bond formation | Add a redox shuffling system (e.g., glutathione) to the refolding buffer. |

| Protein is misfolded | Optimize refolding kinetics by adjusting the rate of denaturant removal (e.g., stepwise dialysis). |

Conclusion

3-(1-Pyridinio)-1-propanesulfonate is a powerful and versatile reagent for improving the solubilization and refolding of challenging proteins. Its non-denaturing nature and ability to prevent aggregation make it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and data presented in these application notes provide a solid foundation for the successful application of this compound in a variety of protein handling procedures. As with any biochemical technique, empirical optimization of the provided protocols is recommended to achieve the best results for a specific protein of interest.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. What is 3-(1-Pyridinio)-1-propanesulfonate?_Chemicalbook [chemicalbook.com]

- 3. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-(1-Pyridinio)-1-propanesulfonate CAS#: 15471-17-7 [m.chemicalbook.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 8. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. MXPA00003436A - Methods of refolding proteins by use of zwitterionic low molecular weight agents - Google Patents [patents.google.com]

Application Notes and Protocols for Membrane Protein Extraction with 3-(1-Pyridinio)-1-propanesulfonate (PPS / NDSB-201)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane proteins are crucial targets for drug development and biochemical research, yet their extraction and stabilization present significant challenges due to their hydrophobic nature. This document provides a detailed protocol for the extraction of membrane proteins using 3-(1-Pyridinio)-1-propanesulfonate (PPS), a non-detergent sulfobetaine also known as NDSB-201. PPS is a zwitterionic compound that enhances the solubilization of membrane proteins while minimizing denaturation, making it a valuable tool for preserving protein structure and function.[1][2][3][4] This application note outlines the principles of PPS-mediated extraction, a step-by-step experimental protocol, and a comparison of its properties with other common detergents.

Introduction

3-(1-Pyridinio)-1-propanesulfonate (PPS/NDSB-201) is a member of the non-detergent sulfobetaine family of compounds. Unlike traditional detergents that form micelles, this compound has a short hydrophobic group that prevents micelle formation, even at high concentrations.[2][5] This property allows it to function as a mild solubilizing agent that can increase the yield of membrane, nuclear, and cytoskeletal-associated proteins.[1][2][5] this compound is particularly useful for preventing protein aggregation and facilitating the renaturation of denatured proteins.[3][6] Its zwitterionic nature over a wide pH range and the fact that it does not absorb significantly in the near-UV spectrum make it compatible with various downstream applications, including 2D gel electrophoresis and protein crystallization.[1] Furthermore, it can be easily removed by dialysis.[1][2]

Principle of the Method

The extraction of membrane proteins from the lipid bilayer requires agents that can disrupt the membrane structure and solubilize the proteins. While strong detergents are effective at this, they often lead to protein denaturation. This compound offers a milder alternative. It is thought to interact with the hydrophobic regions of proteins, preventing the aggregation that typically occurs when these regions are exposed to an aqueous environment during extraction.[2] By stabilizing the protein in a soluble state without forming large micelles, this compound helps to maintain the native conformation and biological activity of the protein. It is often used as an additive in lysis and solubilization buffers to improve the efficiency of protein extraction and recovery.

Data Presentation

While direct quantitative comparisons of membrane protein extraction efficiency using this compound as the sole primary detergent are not extensively documented in peer-reviewed literature, its use as a solubilizing agent has been shown to significantly increase protein yield. The following table provides a comparison of the physicochemical properties of this compound with other commonly used detergents in membrane protein research.

| Property | 3-(1-Pyridinio)-1-propanesulfonate (this compound) | CHAPS | Triton X-100 |

| Type | Zwitterionic, Non-Detergent Sulfobetaine | Zwitterionic | Non-ionic |

| Molecular Weight | 201.24 g/mol | 614.88 g/mol | ~625 g/mol (average) |

| Micelle Formation | No[2][5] | Yes | Yes |

| Typical Working Conc. | 0.5 - 1.0 M[5][7] | 1-2% (w/v) | 0.1 - 1.0% (v/v) |

| Denaturing Potential | Low / Non-denaturing[1][2] | Mild | Mild to moderate |

| Removal | Easily removed by dialysis[1][2] | Dialyzable | Difficult to remove by dialysis |

| UV Absorbance (280 nm) | Low / Negligible[2] | Low | High |

| Key Application Notes | Prevents aggregation, enhances solubilization and refolding, compatible with native IEF.[3] | Widely used for solubilizing membrane proteins while preserving function. | Effective for general membrane protein solubilization, but can interfere with downstream analysis. |

Experimental Protocols

This protocol describes a general method for the extraction of membrane proteins from cultured mammalian cells using a lysis buffer supplemented with this compound to enhance solubilization and stability.

Materials and Reagents

-

Cell Pellet: From cultured mammalian cells (e.g., 1-5 x 10^7 cells)

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 (or other suitable non-ionic detergent), Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

-

Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 M this compound, 1 mM EDTA, Protease Inhibitor Cocktail

-

Microcentrifuge tubes

-

Homogenizer or sonicator

-

Refrigerated microcentrifuge

Protocol for Membrane Protein Extraction

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Cell Washing: Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Carefully aspirate and discard the supernatant. Repeat this wash step once more to remove residual media components.

-

Cell Lysis: Resuspend the washed cell pellet in 1 mL of ice-cold Lysis Buffer per 1-5 x 10^7 cells.

-

Homogenization: Incubate the cell suspension on ice for 20-30 minutes with periodic vortexing. For difficult-to-lyse cells, sonication on ice may be required. Use short pulses (e.g., 3-4 pulses of 10 seconds each) to avoid overheating and protein denaturation.

-

Clarification of Lysate: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Isolation of Crude Membranes: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

-

Removal of Cytosolic Proteins: The supernatant from the previous step contains the cytosolic protein fraction and can be saved for separate analysis. The pellet contains the crude membrane fraction.

-

Membrane Protein Solubilization: Resuspend the membrane pellet in 500 µL of ice-cold Solubilization Buffer containing 1 M this compound. Pipette up and down gently to ensure the pellet is fully resuspended.

-

Incubation: Incubate the suspension on a rotator or shaker for 1-2 hours at 4°C to allow for efficient solubilization of membrane proteins.

-

Final Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any remaining insoluble material.

-

Collection of Solubilized Membrane Proteins: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled tube.

-

Downstream Processing: The extracted membrane proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, immunoprecipitation, or further purification. For applications sensitive to high salt concentrations, this compound can be removed by dialysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the membrane protein extraction protocol described above.

Caption: Workflow for Membrane Protein Extraction using this compound.

G-Protein Coupled Receptor (GPCR) Signaling Pathway